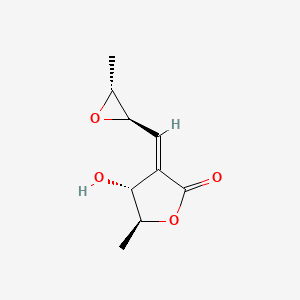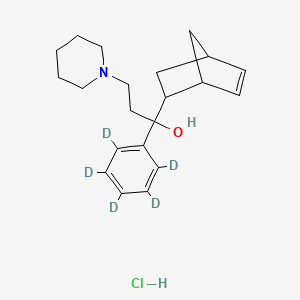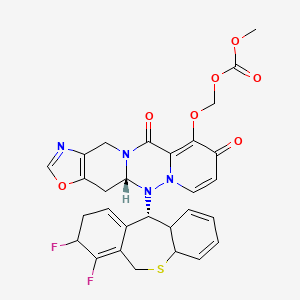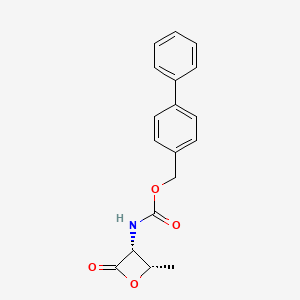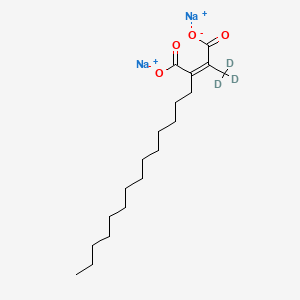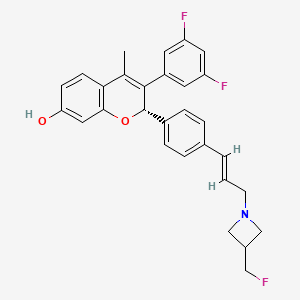
Bexirestrant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:
- Formation of the chromene core.
- Introduction of the E-alkene linkage.
- Attachment of the azetidine base.
The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bexirestrant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
Bexirestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Mécanisme D'action
Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.
Comparaison Avec Des Composés Similaires
Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.
Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.
This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .
Propriétés
Numéro CAS |
2505067-70-7 |
|---|---|
Formule moléculaire |
C29H26F3NO2 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
Clé InChI |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
SMILES isomérique |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
SMILES canonique |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
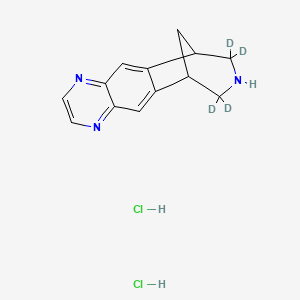
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
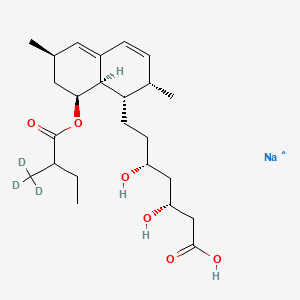
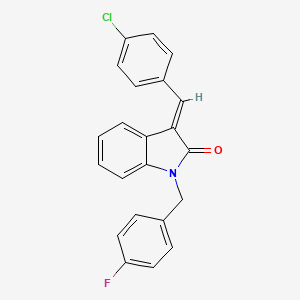
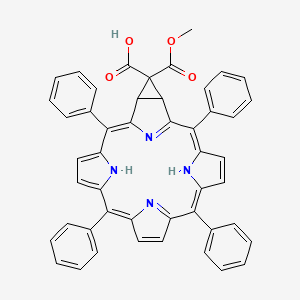
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
